molecular formula C20H19ClN2OS B2362833 N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide CAS No. 933017-66-4

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide

Cat. No. B2362833
CAS RN: 933017-66-4
M. Wt: 370.9
InChI Key: UAUHAUAWYFXRDI-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide, also known as BIX01294, is a small molecule inhibitor of G9a histone lysine methyltransferase. G9a is an enzyme that catalyzes the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene repression. BIX01294 has been widely used as a tool compound to study the role of G9a in various biological processes.

Mechanism of Action

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide inhibits G9a by binding to its SET domain, which is responsible for the catalytic activity of the enzyme. The binding of N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide to G9a prevents the methylation of H3K9, leading to the activation of gene expression. The inhibition of G9a by N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has been shown to induce the expression of genes involved in stem cell differentiation and apoptosis.
Biochemical and physiological effects:
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of gene expression, N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has also been shown to enhance the differentiation of stem cells into various cell types, including neurons and glial cells.

Advantages and Limitations for Lab Experiments

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for G9a. N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide also has limitations. It is a cell-permeable compound that can affect multiple targets in cells, which can complicate the interpretation of experimental results. N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide is also not suitable for long-term studies due to its cytotoxicity.

Future Directions

There are several future directions for the use of N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide in scientific research. One potential application is in the treatment of cancer. N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has been shown to inhibit the proliferation and self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Further studies are needed to investigate the potential of N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide as a therapeutic agent for cancer. Another potential application is in the treatment of neurodegenerative diseases. N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has been shown to promote the differentiation of neural stem cells into neurons and glial cells, which could be used to replace damaged or lost cells in the brain. Further studies are needed to investigate the safety and efficacy of N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide in animal models of neurodegenerative diseases.

Synthesis Methods

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-chlorophenyl isothiocyanate with ethyl 3,5-dimethylbenzoate to form the intermediate, which is then reacted with 2-aminoethyl-1,3-thiazole to yield the final product. The synthesis of N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has been optimized to achieve high yield and purity.

Scientific Research Applications

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has been extensively used in scientific research to investigate the role of G9a in various biological processes, including cancer, neurodegeneration, and stem cell differentiation. Studies have shown that G9a plays a critical role in the maintenance of cancer stem cells, and inhibition of G9a by N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide can reduce the self-renewal and tumorigenicity of cancer stem cells. N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide has also been shown to promote the differentiation of neural stem cells into neurons and glial cells, suggesting its potential application in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-13-9-14(2)11-16(10-13)19(24)22-8-7-18-12-25-20(23-18)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUHAUAWYFXRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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